molecular formula C8H6F6N2S B14037859 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14037859
M. Wt: 276.20 g/mol
InChI Key: CPZHHLNOWLGMGD-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under specific conditions, such as visible-light-promoted reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6F6N2S

Molecular Weight

276.20 g/mol

IUPAC Name

[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S/c9-7(10,11)5-2-1-4(16-15)3-6(5)17-8(12,13)14/h1-3,16H,15H2

InChI Key

CPZHHLNOWLGMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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